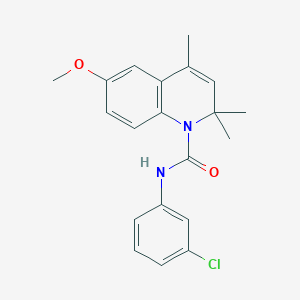![molecular formula C27H29N3O3S2 B12136074 (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136074.png)
(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-5-{[3-(4-butoxy-2-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-3-(2-metoxietil)-2-tioxo-1,3-tiazolidin-4-ona es una molécula orgánica compleja con aplicaciones potenciales en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidinona, un anillo de pirazol y varios sustituyentes que contribuyen a sus propiedades químicas y reactividad.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5Z)-5-{[3-(4-butoxy-2-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-3-(2-metoxietil)-2-tioxo-1,3-tiazolidin-4-ona típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles.
Formación del Anillo de Tiazolidinona: Este paso involucra la reacción de un derivado de tiourea con una α-halo cetona en condiciones básicas para formar el anillo de tiazolidinona.
Formación del Anillo de Pirazol: El anillo de pirazol típicamente se forma mediante la reacción de un derivado de hidracina con una β-dicetona.
Introducción de Sustituyentes: Los diversos sustituyentes se introducen mediante una serie de reacciones de sustitución nucleófila y condensación.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, la selección de alta capacidad de las condiciones de reacción y el uso de catalizadores para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5Z)-5-{[3-(4-butoxy-2-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-3-(2-metoxietil)-2-tioxo-1,3-tiazolidin-4-ona: puede experimentar varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleófila, particularmente en las posiciones de los sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(5Z)-5-{[3-(4-butoxy-2-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-3-(2-metoxietil)-2-tioxo-1,3-tiazolidin-4-ona: tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Posible uso como una sonda para estudiar procesos biológicos.
Medicina: Investigado por sus posibles propiedades terapéuticas, como actividades antiinflamatorias o anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-{[3-(4-butoxy-2-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-3-(2-metoxietil)-2-tioxo-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en las vías inflamatorias, lo que lleva a una reducción de la inflamación.
Comparación Con Compuestos Similares
(5Z)-5-{[3-(4-butoxy-2-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-3-(2-metoxietil)-2-tioxo-1,3-tiazolidin-4-ona: se puede comparar con otros compuestos similares, como:
Tiazolidinonas: Compuestos con un anillo de tiazolidinona, que pueden tener actividades biológicas similares.
Pirazoles: Compuestos con un anillo de pirazol, que son conocidos por sus diversas propiedades farmacológicas.
La singularidad de (5Z)-5-{[3-(4-butoxy-2-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-3-(2-metoxietil)-2-tioxo-1,3-tiazolidin-4-ona reside en su combinación específica de grupos funcionales y sustituyentes, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C27H29N3O3S2 |
|---|---|
Peso molecular |
507.7 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3O3S2/c1-4-5-14-33-22-11-12-23(19(2)16-22)25-20(18-30(28-25)21-9-7-6-8-10-21)17-24-26(31)29(13-15-32-3)27(34)35-24/h6-12,16-18H,4-5,13-15H2,1-3H3/b24-17- |
Clave InChI |
DUQXIMIMSSPTDB-ULJHMMPZSA-N |
SMILES isomérico |
CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)C |
SMILES canónico |
CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-6-(4-fluorobenzyl)-2-(furan-2-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135995.png)
![N-[4-(dimethylamino)phenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12135999.png)
![3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136000.png)

![5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12136006.png)
![2-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide](/img/structure/B12136010.png)
![5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136021.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12136022.png)

![(1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B12136033.png)

![N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12136042.png)
![3,6,6-trimethyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide](/img/structure/B12136050.png)
![1'-[3-(dimethylamino)propyl]-3'-[(4-ethoxyphenyl)carbonyl]-1-ethyl-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136057.png)
